tert-Butyl 5-(hydroxymethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

HIV Integrase Medicinal Chemistry Scaffold Functionalization

This compound is a Boc-protected, partially saturated 2,7-naphthyridine derivative featuring a critical 5-hydroxymethyl substituent. It belongs to a class of heterocyclic building blocks valued in medicinal chemistry for constructing kinase inhibitors and anti-infective agents.

Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
CAS No. 1250999-83-7
Cat. No. B1381755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-(hydroxymethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate
CAS1250999-83-7
Molecular FormulaC14H20N2O3
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)CO
InChIInChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-5-4-12-10(8-16)6-15-7-11(12)9-17/h6-7,17H,4-5,8-9H2,1-3H3
InChIKeyGGPPXWMOQYWGJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-(hydroxymethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate (CAS 1250999-83-7): Core Scaffold and Synthetic Utility


This compound is a Boc-protected, partially saturated 2,7-naphthyridine derivative featuring a critical 5-hydroxymethyl substituent. It belongs to a class of heterocyclic building blocks valued in medicinal chemistry for constructing kinase inhibitors and anti-infective agents [1]. The tert-butyl carbamate (Boc) group provides a standard, acid-labile amine protection strategy, while the 5-hydroxymethyl group serves as a versatile synthetic handle for further functionalization, distinguishing its utility in multi-step syntheses . Its molecular weight is 264.32 g/mol, with a calculated XLogP3-AA of 0.7 [2].

Why Direct Substitution Fails: The Critical Role of Regiochemistry and Protecting Group Strategy for 2,7-Naphthyridine Building Blocks


Generic substitution among 2,7-naphthyridine building blocks is invalid due to the specific functional group constellation on this scaffold. The precise placement of the hydroxymethyl group at the 5-position is not a common feature among simple dihydro-2,7-naphthyridine analogs . Replacing it with an unsubstituted core (e.g., tert-butyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate, CAS 1373223-07-4) eliminates the primary synthetic handle required for constructing complex pharmacophores, such as the 4-amino-5-hydroxymethyl pattern critical for HIV integrase inhibitor interactions [1]. The differential physicochemical properties, including the hydrogen bond donor count and LogP, also directly impact downstream conjugation chemistry and solubility profiles [2].

Quantitative Differentiation Evidence for tert-Butyl 5-(hydroxymethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate


Synthetic Handle Scarcity: 5-Hydroxymethyl vs. Unsubstituted Core Comparator

The presence of the 5-hydroxymethyl group is a key differentiator from the more common unsubstituted core scaffold. Studies on advanced naphthyridine-based HIV-1 integrase strand transfer inhibitors (INSTIs) demonstrate that a combination of 4-amino and 5-hydroxymethyl groups is critical for achieving optimized pi-pi stacking interactions with viral DNA, a feature not achievable with the unsubstituted analog [1]. While this evidence is a class-level inference from the final inhibitor structure, it validates the non-interchangeable nature of the building block. The unsubstituted analog, tert-butyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate, lacks the functional handle necessary for introducing this pharmacophoric element and has no known application in this context .

HIV Integrase Medicinal Chemistry Scaffold Functionalization

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Profile

Compared to the 5-unsubstituted analog, the target compound exhibits a lower predicted lipophilicity (XLogP3-AA = 0.7) and an additional hydrogen bond donor. The unsubstituted analog has a predicted LogP of approximately 1.5 and zero hydrogen bond donors [1][2]. The reduced LogP and increased polarity can influence the physicochemical properties of the final compound, which is a critical consideration during the design-make-test cycle where building block selection pre-determines key properties.

ADME Prediction Physicochemical Properties Lead Optimization

Commercial Availability and Purity Profile Relative to Research-Grade Analogs

In research chemical catalogs, this compound is available at a specified purity of 95%+ from specialty suppliers, indicating it is a commercial-grade building block ready for direct use in synthesis . In contrast, many closely related dihydro-2,7-naphthyridine analogs (e.g., bromo- or amino-substituted variants) may only be available as bespoke synthetic products with undefined purity grades or require custom synthesis, leading to longer lead times and higher risk during procurement .

Chemical Procurement Building Block Library Purity Specification

High-Value Application Scenarios for tert-Butyl 5-(hydroxymethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate


Medicinal Chemistry: Construction of Novel HIV-1 Integrase Inhibitors

This building block is the preferred choice for research groups synthesizing naphthyridine-based HIV-1 integrase strand transfer inhibitors (INSTIs) that require a 5-hydroxymethyl group for enhanced DNA pi-pi stacking interactions, as evidenced by recent cryo-EM structural studies [1]. Its use enables the direct installation of the critical pharmacophoric element without requiring late-stage functionalization of an unsubstituted core.

Kinase Inhibitor Drug Discovery: HPK1 and Syk Programs

The 2,7-naphthyridine scaffold is a key template in kinase inhibitor patents, including those targeting HPK1 and Syk. This specific building block provides a protected, oxidation-ready handle for generating diverse focused libraries [2]. Its predicted lower LogP makes it a favorable starting point for maintaining the drug-likeness of final compounds.

Structured-Based Drug Design (SBDD) and Structure-Activity Relationship (SAR) Studies

The compound's well-defined substitution pattern, high commercial purity (95%+), and ready availability from multiple vendors support reproducible SAR exploration . The 5-hydroxymethyl group's distinct hydrogen bonding capability, validated in a 2025 cryo-EM study, provides a clear rationale for its selection in SBDD campaigns aimed at probing specific protein-ligand interactions within the intasome complex [1].

Quote Request

Request a Quote for tert-Butyl 5-(hydroxymethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.